

X-ray crystallographic analysis of 2-Amino-6-chloropyridine derivatives

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Compound of Interest

Compound Name: 2-Amino-6-chloropyridine

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An objective comparison of the X-ray crystallographic data for various **2-Amino-6-chloropyridine** derivatives reveals key insights into their three-dimensional structures and intermolecular interactions. This guide provides a comparative summary of their crystallographic parameters, details the experimental protocols for structure determination, and visualizes the analytical workflow.

Comparative Crystallographic Data

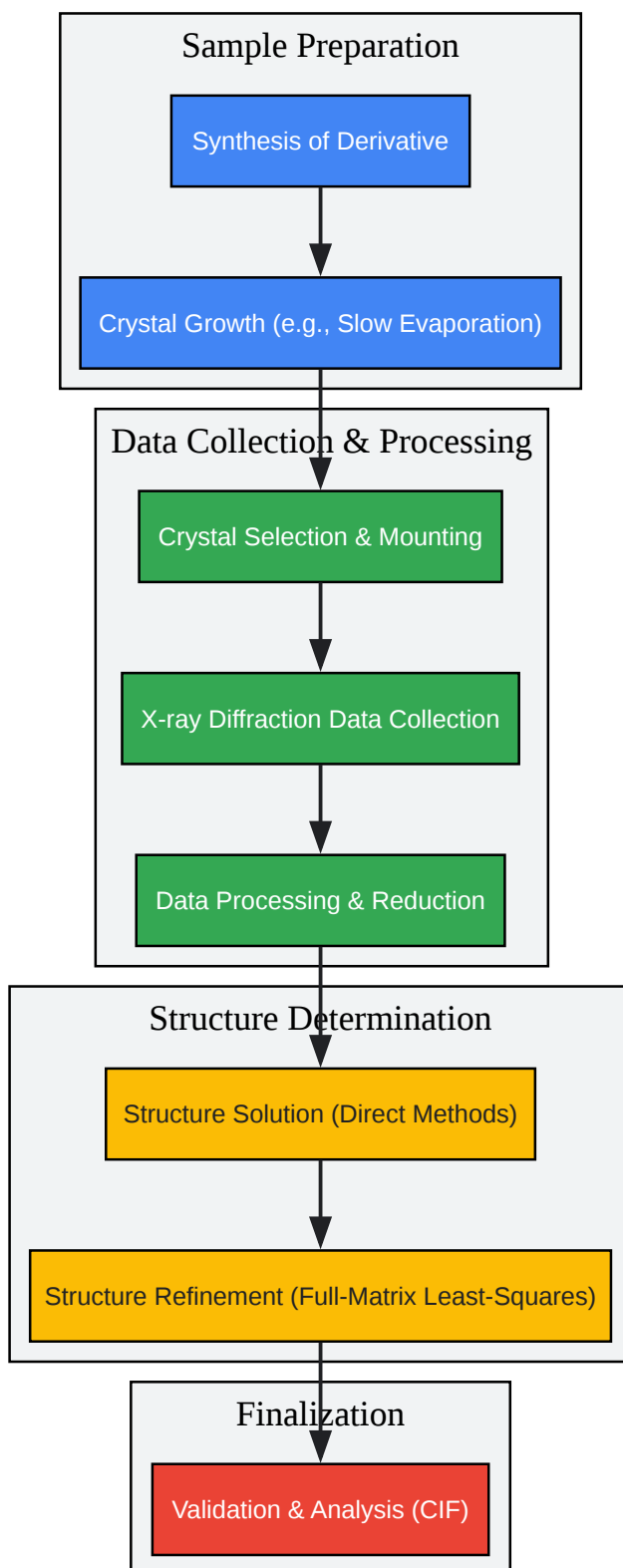
The structural analysis of different **2-Amino-6-chloropyridine** derivatives showcases a diversity in crystal systems and unit cell parameters, influenced by the nature of the substituents. The following table summarizes the key crystallographic data for three distinct derivatives, providing a basis for structural comparison.

| Parameter | Derivative 1: 2-aminopyridinium 6-chloronicotinate[1] | Derivative 2: 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile[2] | Derivative 3: 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-hexahydroquinoline derivative[3] |
|---|---|--|--|
| Chemical Formula | $C_5H_7N_2^+ \cdot C_6H_3ClNO_2^-$ | $C_{19}H_{15}N_5S$ | $C_{23}H_{20}ClN_3O$ |
| Molecular Weight | 251.67 g/mol | 345.42 g/mol | 389.87 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | Not Specified | $P2_12_12$ | Not Specified |
| a (Å) | 8.6844 | 7.89079 | 8.7759 |
| b (Å) | 10.8112 | 16.4990 | 10.6399 |
| c (Å) | 11.9235 | 13.1394 | 20.7929 |
| α (°) / β (°) / γ (°) | 90 / 95.2046 / 90 | 90 / 90 / 90 | 90 / 93.842 / 90 |
| Volume (V) (Å ³) | 1114.87 | 1710.62 | 1937.17 |
| Z | 4 | 4 | 4 |
| Final R ₁ value | 0.031 | Not Provided | 0.053 |

In Derivative 1, a salt formed between 2-aminopyridinium and 6-chloronicotinate, the cation and anion are linked by N—H \cdots O hydrogen bonds, forming a distinct R₂²(8) ring motif.[1] The crystal structure is further stabilized by π – π stacking interactions.[1] Derivative 2 features a more complex structure where molecules are linked by N—H \cdots N hydrogen bonds into dimers, which then form chains.[2] In this case, N—H \cdots π and π – π interactions also play a significant role in crystal cohesion.[2] Derivative 3, a hexahydroquinoline derivative, forms inversion dimers through N—H \cdots N hydrogen bonds, which then assemble into a three-dimensional network via C—H \cdots O and C—H \cdots π interactions.[3]

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure is a systematic process that begins with sample preparation and concludes with structural validation. The generalized workflow employed in the analysis of these derivatives is depicted below.



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Caption: Workflow for single-crystal X-ray crystallographic analysis.

Experimental Protocols

The methodologies cited for the structural determination of **2-Amino-6-chloropyridine** derivatives generally follow a standard procedure.

Synthesis and Crystallization

The derivatives are first synthesized through appropriate chemical reactions. For instance, Schiff base derivatives can be prepared by the condensation of an aminopyridine with a suitable aldehyde.[4][5] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent from a saturated solution of the purified compound.[4]

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX II or Agilent Xcalibur).[1][3][4] The diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source, typically graphite-monochromated Mo K α ($\lambda = 0.71073$ Å) or Cu K α ($\lambda = 1.54184$ Å) radiation.[1][2][4] A multi-scan absorption correction is often applied to the collected data using programs like SADABS.[1]

Structure Solution and Refinement

The crystal structure is solved using direct methods with software packages such as SHELXS or SHELXT.[2][4] The solved structure is then refined by a full-matrix least-squares procedure on F^2 using programs like SHELXL.[2][4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement results in low R-factors, indicating a good fit between the crystallographic model and the experimental diffraction data.[1][3][4] The final structural data is deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access.[4]

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